molecular formula C11H8O4 B1257293 1,4-Dihydroxy-6-naphthoic acid

1,4-Dihydroxy-6-naphthoic acid

Cat. No. B1257293
M. Wt: 204.18 g/mol
InChI Key: HVZYIHBMRFYBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dihydroxy-6-naphthoic acid is a naphthalenediol that is naphthalene-1,4-diol bering a carboxy substituent at position 6. It is a monocarboxylic acid, a member of naphthalenediols and a naphthohydroquinone. It is a conjugate acid of a 1,4-dihydroxy-6-naphthoate.

Scientific Research Applications

Aryl Hydrocarbon Receptor (AhR) Binding and Anti-inflammatory Activity

1,4-Dihydroxy-6-naphthoic acid (1,4-DHNA) is recognized for its binding with the aryl hydrocarbon receptor (AhR), demonstrating notable anti-inflammatory activity, particularly in the gut. The compound was found to be the most potent among its naphthalene derivatives in inducing AhR-responsive genes, suggesting its significant potential in therapeutic applications targeting AhR-related pathways (Cheng et al., 2017).

Anticancer Properties

1,4-Dihydroxy-6-naphthoic acid has been utilized as a substrate in the synthesis of 1H-benzo[g]isochromene-5,10-diones, which demonstrated interesting cytotoxic activity against different cancer cell lines. This highlights its potential as a precursor in developing new anticancer agents (Tuyet Anh Dang Thi et al., 2015).

Modulation of Gut Microflora and Inflammation

The compound has shown promising results in attenuating colitis by modulating gut microflora and lymphocyte homing. This bifidogenic growth stimulator derived from Propionibacterium freudenreichii demonstrated significant improvements in the survival rate and histological damage score in mice with dextran sodium sulphate-induced colitis (Y. Okada et al., 2005).

Potential in Improving Intestinal Health

1,4-Dihydroxy-6-naphthoic acid has been identified as a metabolic by-product with potential benefits as a prebiotic. It has been implicated in fecal size enlargement and softening in mice, pointing to its potential as a food additive to improve human intestinal health and as a constipation preventive agent (H. Kasai et al., 2021).

Bifidogenic Growth Stimulation

The discovery of a Lactobacillus casei strain, identified as LP1, capable of producing 1,4-Dihydroxy-6-naphthoic acid, highlights its role as a bifidogenic growth stimulator. This finding opens avenues for using this strain as a functional food ingredient, given the health benefits associated with bifidobacteria (Jo-Eun Kang et al., 2015).

Anti-osteoporosis Effects

Research has demonstrated the potential of 1,4-Dihydroxy-6-naphthoic acid in suppressing bone mass reduction in ovariectomized mice, indicating its possible application as a treatment for postmenopausal osteoporosis. The compound showed improved bone resorption and suppressed the production of inflammatory cytokines (Kenichiro Kita et al., 2016).

properties

Product Name

1,4-Dihydroxy-6-naphthoic acid

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5,8-dihydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H8O4/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5,12-13H,(H,14,15)

InChI Key

HVZYIHBMRFYBRI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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